molecular formula C8H5BrN2 B057720 7-Bromoquinazoline CAS No. 89892-22-8

7-Bromoquinazoline

Cat. No.: B057720
CAS No.: 89892-22-8
M. Wt: 209.04 g/mol
InChI Key: KMVULHBAEVRKCP-UHFFFAOYSA-N
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Description

7-Bromoquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H5BrN2. It is a derivative of quinazoline, which is a nitrogen-containing fused ring system. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoquinazoline can be synthesized through various methods. One common approach involves the bromination of quinazoline. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These can include continuous flow reactions or the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromoquinazoline has been widely studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    Quinazoline: The parent compound, which lacks the bromine atom.

    4-Chloroquinazoline: Another halogenated derivative with chlorine instead of bromine.

    2-Methylquinazoline: A methyl-substituted derivative.

Uniqueness: 7-Bromoquinazoline is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding to biological targets .

Properties

IUPAC Name

7-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVULHBAEVRKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458338
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-22-8
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-bromo-2-iodoquinazoline (69 mg, 206 μmol), triphenylphosphine (5.4 mg, 21 μmol), and Pd(OAc)2 (3.2 mg, 14 μmol) in DMF (4.0 mL) was added TEA (72 μL, 515 μmol) and formic acid (9.5 μL, 247 μmol). The reaction mixture was stirred at 70° C. overnight. After cooling, the reaction mixture was concentrated, and the crude residue was dissolved in DCM and mixed with SiO2. The solvent was evaporated, and the residue was purified with flash column chromatography (pure DCM→3% MeOH in DCM) to obtain the desired product 7-bromoquinazoline (22 mg, 51%) as a white solid. LCMS (API-ES) m/z (%): 210.0 (100%, M++H).
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
5.4 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.2 mg
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
9.5 μL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromoquinazoline
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Reactant of Route 5
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Reactant of Route 6
7-Bromoquinazoline

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